molecular formula C15H17F3N4O B2440804 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1226437-07-5

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2440804
CAS No.: 1226437-07-5
M. Wt: 326.323
InChI Key: JQFFDINOKIBBJV-UHFFFAOYSA-N
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Description

1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with a trifluoromethyl group and an ethyl chain, making it a subject of interest for its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

  • Formation of 3,5-Dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.

  • Introduction of the Ethyl Chain: The ethyl chain is introduced via nucleophilic substitution reactions, where the pyrazole ring is reacted with ethyl halides.

  • Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Formation of the Urea Linkage: The final step involves the reaction of the intermediate with isocyanates to form the urea linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

  • Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to a less electronegative form.

  • Substitution: Nucleophilic substitution reactions are common, especially involving the ethyl chain and the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of trifluoromethylated alcohols.

  • Substitution: Formation of various substituted pyrazoles and ureas.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for diseases such as cancer and infectious diseases.

  • Industry: The compound's unique properties make it valuable in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, while the pyrazole ring interacts with specific biological targets. The exact pathways and molecular targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(chloromethyl)phenyl)urea

Uniqueness: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea stands out due to its specific substitution pattern and the presence of the trifluoromethyl group, which significantly impacts its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O/c1-10-8-11(2)22(21-10)7-6-19-14(23)20-13-5-3-4-12(9-13)15(16,17)18/h3-5,8-9H,6-7H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFFDINOKIBBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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